2-氨基-N-丁基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

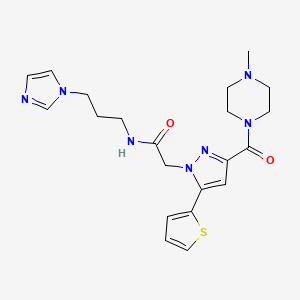

2-Amino-N-butylacetamide is a chemical compound that is part of a broader class of substances known as acetamides. Acetamides are derivatives of acetic acid where the hydroxyl group is replaced by an amine group. Although the provided papers do not directly discuss 2-amino-N-butylacetamide, they do provide insights into similar compounds, which can be used to infer some of the properties and potential applications of 2-amino-N-butylacetamide.

Synthesis Analysis

The synthesis of related acetamide derivatives is described in the papers. For instance, a series of N-(4-amino-2-butynyl)acetamides were synthesized and evaluated for their biological activity . Another paper discusses the synthesis of 2-[4-amino-5-(benzofuran-2-yl)-4H-1,2,4-triazol-3-ylthio]-N-phenylacetamide using 1,2,4-triazoles and 2-chloro-N-phenylacetamides in PEG-400, highlighting a method with advantages such as good yields and environmental friendliness . These methods could potentially be adapted for the synthesis of 2-amino-N-butylacetamide by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The papers provide information on the structure-activity relationships of synthesized compounds. For example, the paper on N-(4-amino-2-butynyl)acetamide derivatives indicates that certain substitutions on the acetamide moiety can lead to compounds with potent inhibitory activity on detrusor contraction and reduced anticholinergic side effects . The structural analysis of these compounds is typically confirmed using techniques such as IR, NMR, and elemental analysis .

Chemical Reactions Analysis

The chemical reactions involving acetamide derivatives are not explicitly detailed in the provided papers. However, the synthesis processes imply that these compounds can participate in various chemical reactions, such as the reaction of triazoles with chloroacetamides . The reactivity of 2-amino-N-butylacetamide would likely depend on the functional groups present on the molecule and could be inferred from the reactivity of similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can vary widely depending on their specific structure. The papers suggest that the synthesized compounds have biological activity, which implies certain solubility and stability characteristics necessary for biological interactions . The properties of 2-amino-N-butylacetamide would need to be determined experimentally, but it is reasonable to assume that it would share some properties with the compounds described in the papers, such as solubility in organic solvents and stability under physiological conditions.

Relevant Case Studies

The papers provide case studies on the therapeutic applications of acetamide derivatives. For instance, a novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro and increased survival in Japanese encephalitis virus-infected mice . Although these studies do not directly involve 2-amino-N-butylacetamide, they demonstrate the potential for acetamide derivatives to be developed as therapeutic agents for various diseases.

科学研究应用

癌症研究与治疗:(Ali 等人,2023) 的一项研究发现,从无花果中分离出的与 2-氨基-N-丁基乙酰胺相关的化合物增强了曲妥珠单抗杀死癌细胞的功效。该化合物增加了吞噬细胞在癌症治疗中的活性,表明其在卵巢癌治疗策略中的潜在用途。

酶动力学与药物代谢:(小林等人,2012) 的研究探讨了芳基乙酰胺脱乙酰酶在抗雄激素药物氟他胺水解中的作用。这项研究提供了对药物代谢中涉及的酶促途径的见解。

抗惊厥活性:(White 等人,2012) 报告的一项关于仲丁基-丙基乙酰胺(2-氨基-N-丁基乙酰胺的同系物)的研究证明了在各种啮齿动物模型中具有抗惊厥活性。这项研究有助于开发治疗癫痫和癫痫的新疗法。

化学合成:(王和罗斯坎普,1993) 的研究重点是使用二(II)酰胺将 β-氨基酯转化为 β-内酰胺,证明了 2-氨基-N-丁基乙酰胺在化学合成过程中的重要性。

食品科学中的美拉德反应:(早濑和高桥,1996) 的一项研究探讨了 3-脱氧葡萄糖和丁胺的美拉德反应产物,包括 N-丁基乙酰胺等化合物。这项研究对于理解食品加工和保鲜中的化学反应非常重要。

药物应用:(Take 等人,1992) 报告的 N-(4-氨基-2-丁炔基)乙酰胺衍生物的研究显示了治疗过度活动逼尿肌的潜力。这些化合物对逼尿肌收缩表现出抑制活性,有助于新药的开发。

氢键研究:(Nikolić 等人,1990) 的一项研究调查了 N-丁基乙酰胺的氢键,这对于理解各种化学过程中的分子相互作用至关重要。

属性

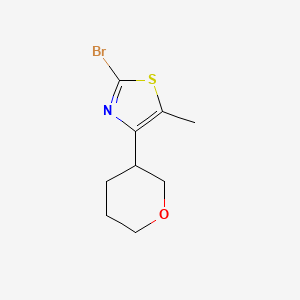

IUPAC Name |

2-amino-N-butylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-2-3-4-8-6(9)5-7/h2-5,7H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKDONSFHUTYIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-butylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-](/img/structure/B3010722.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(o-tolyl)acetamide](/img/structure/B3010723.png)

![2-[3-(Benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B3010724.png)

![2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010734.png)

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B3010736.png)

![N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B3010738.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3010739.png)

![Tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3010740.png)